molecular formula C16H18BrN3O4 B2840727 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034420-55-6

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2840727
CAS No.: 2034420-55-6
M. Wt: 396.241
InChI Key: NAAYAPIXFZAJFJ-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a bromine atom, a methoxy group, and a benzamide core, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps. The starting materials often include 2-bromo-5-methoxybenzoic acid and 3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole. The reaction conditions may involve the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
  • 2-bromo-5-methoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
  • 2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Uniqueness

The uniqueness of 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide lies in its specific structural features, such as the presence of the 1,2,4-oxadiazole ring and the tetrahydro-2H-pyran-4-yl group

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4/c1-22-11-2-3-13(17)12(8-11)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYAPIXFZAJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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